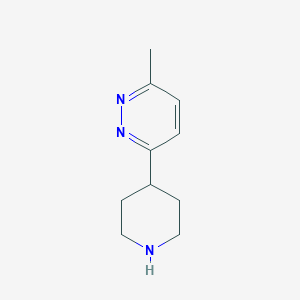

3-Methyl-6-(piperidin-4-yl)pyridazine

Description

Properties

CAS No. |

1514541-87-7 |

|---|---|

Molecular Formula |

C10H15N3 |

Molecular Weight |

177.25 g/mol |

IUPAC Name |

3-methyl-6-piperidin-4-ylpyridazine |

InChI |

InChI=1S/C10H15N3/c1-8-2-3-10(13-12-8)9-4-6-11-7-5-9/h2-3,9,11H,4-7H2,1H3 |

InChI Key |

RRHRWFIEUXWOOJ-UHFFFAOYSA-N |

SMILES |

CC1=NN=C(C=C1)C2CCNCC2 |

Canonical SMILES |

CC1=NN=C(C=C1)C2CCNCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of 3-Methyl-6-(piperidin-4-yl)pyridazine and Analogs

Key Observations :

- Rigidity vs. Flexibility : Triazolo-fused analogs (e.g., CL 218,872) exhibit rigid planar structures, favoring receptor binding, while this compound’s piperidine allows conformational adaptability .

- The piperidinyl group in the target compound donates electrons, altering charge distribution .

- Solubility and Bioavailability : Piperidine’s basicity (pKa ~11) improves water solubility at physiological pH, whereas morpholine derivatives () offer intermediate solubility due to their oxygen atom .

Key Observations :

- Receptor Targeting : CL 218,872’s triazolo core and CF₃-phenyl group are critical for benzodiazepine receptor binding, suggesting that this compound’s piperidine may target similar receptors but with distinct efficacy .

- Antimicrobial Potency : Aryl-substituted triazolo-pyridazines () show enhanced antibacterial activity compared to aliphatic substituents, highlighting the importance of aromatic interactions .

Physicochemical and Pharmacokinetic Properties

Table 3: Predicted Properties

| Property | This compound | CL 218,872 | 3,6-Di(4’-tolyl)-triazolo-pyridazine |

|---|---|---|---|

| LogP (lipophilicity) | ~2.1 (moderate) | ~3.8 (high) | ~4.0 (high) |

| Water Solubility (mg/mL) | ~10 (pH 7.4) | <1 (pH 7.4) | <1 (pH 7.4) |

| pKa (basic group) | ~11 (piperidine) | ~5 (triazolo NH) | ~6 (triazolo NH) |

Preparation Methods

Formation of the Pyridazine Core

- Starting from substituted hydrazones or hydrazinyl derivatives, refluxing with hydrazine hydrate in absolute ethanol can yield pyridazine cores bearing substituents at the 3- and 6-positions.

- For example, 3-substituted pyridazin-6-yl derivatives have been prepared by reacting hydrazones with hydrazine hydrate, followed by functional group transformations.

Methylation at the 3-Position

- The methyl group at the 3-position can be introduced either by using methyl-substituted starting materials or by alkylation reactions on the pyridazine ring.

- Methylation can be achieved through the use of methyl halides or methylating agents under basic conditions on a suitable pyridazine precursor.

Representative Experimental Procedure (Hypothetical Based on Analogous Methods)

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Synthesis of hydrazinyl pyridazine intermediate | React hydrazone derivative with hydrazine hydrate in absolute ethanol, reflux 4 h | Formation of 3-substituted pyridazine core | 80-90% | Purify by recrystallization |

| 2. Chlorination at 3-position | Treat pyridazine intermediate with phosphorus oxychloride, reflux 4 h | 3-chloropyridazine intermediate | 85% | Monitor by IR (loss of C=O) |

| 3. Nucleophilic substitution with piperidin-4-yl | React 3-chloropyridazine with piperidine or piperidin-4-yl nucleophile in solvent (e.g., ethanol or acetone), reflux 6-12 h | This compound | 60-75% | Purify by crystallization or chromatography |

| 4. Methylation (if not introduced earlier) | Alkylation with methyl iodide or equivalent under basic conditions | Methyl group introduced at 3-position | 70-80% | Control reaction to avoid over-alkylation |

Analytical and Characterization Data

- IR Spectroscopy: Key signals include disappearance of carbonyl (C=O) stretch upon cyclization and appearance of characteristic pyridazine ring vibrations.

- NMR Spectroscopy: Proton NMR shows signals corresponding to pyridazine-H, methyl group (singlet near 2-3 ppm), and piperidinyl protons (multiplets around 1-4 ppm).

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight of this compound.

- Melting Point: Typically in the range of 150-200 °C depending on purity and substituents.

Summary Table of Preparation Methods

Research Findings and Considerations

- The use of phosphorus oxychloride is critical for activating the pyridazine ring toward nucleophilic substitution, enabling the introduction of the piperidin-4-yl substituent.

- Reaction conditions such as solvent choice, temperature, and reaction time significantly influence the yield and purity of the final compound.

- The synthetic route allows for structural modifications at various positions, enabling the exploration of structure-activity relationships in medicinal chemistry applications.

- Purification typically involves recrystallization or chromatographic techniques to isolate the target compound with high purity.

Note: Direct experimental procedures for this compound are not explicitly detailed in the available literature; however, the above synthesis strategy is constructed based on well-documented methods for related pyridazine derivatives and nucleophilic substitution chemistry. The approach aligns with standard organic synthesis protocols for pyridazine functionalization and piperidinyl group introduction.

Q & A

Q. How should researchers navigate intellectual property (IP) constraints when publishing derivative compounds?

- Methodological Answer : Conduct prior art searches using databases like CAS SciFinder or Reaxys to avoid patent infringement. Collaborate with legal experts to draft non-proprietary descriptions for publications. Open-source compound libraries (e.g., Enamine REAL) offer patent-free alternatives for early-stage research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.